Methyl 4-{3-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl}benzoate
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Overview
Description
Methyl 4-{3-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl}benzoate is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{3-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl}benzoate typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Pyrrolidine Ring: This step often involves the use of amines and carbonyl compounds in a cyclization reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Methyl 4-{3-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl}benzoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic properties that could be explored for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-{3-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran and pyrrolidine rings may interact with enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran moiety and have similar biological activities.
Pyrrolidine Derivatives: Compounds such as nicotine and proline contain the pyrrolidine ring and exhibit unique properties.
Uniqueness
Methyl 4-{3-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl}benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
5741-16-2 |
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Molecular Formula |
C30H27NO6 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
methyl 4-[3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C30H27NO6/c1-18-16-23-17-22(12-13-24(23)37-18)27(32)25-26(20-8-10-21(11-9-20)30(35)36-2)31(29(34)28(25)33)15-14-19-6-4-3-5-7-19/h3-13,17-18,26,32H,14-16H2,1-2H3 |
InChI Key |
VLCPLJQOAREKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)O |
Origin of Product |
United States |
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